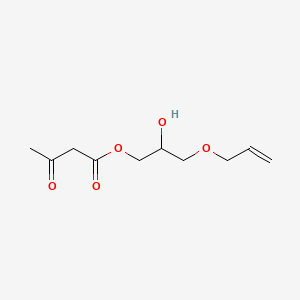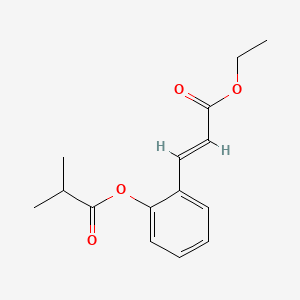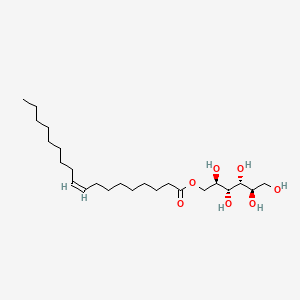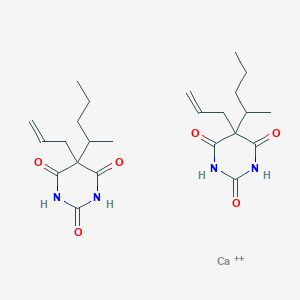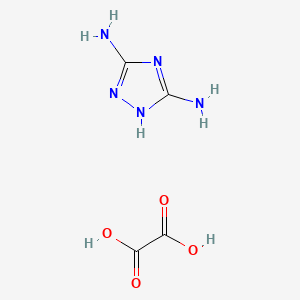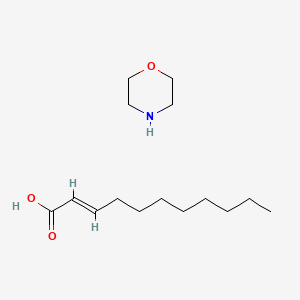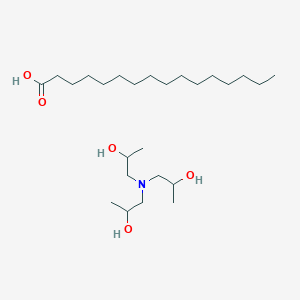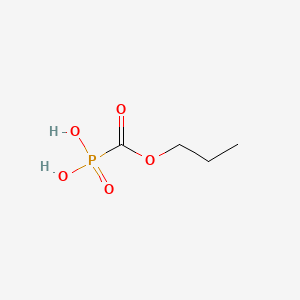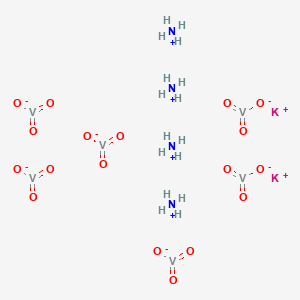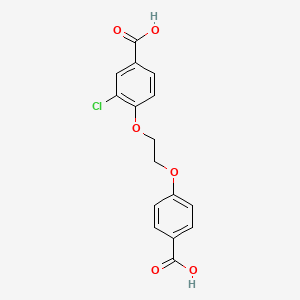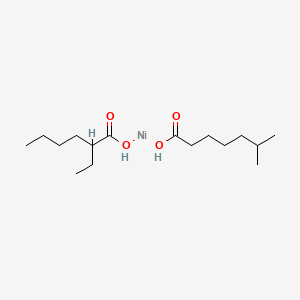
Methyl 2-decyl-3-hydroxytetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-decyl-3-hydroxytetradecanoate is a chemical compound with the molecular formula C25H50O3 It is a methyl ester derivative of 3-hydroxytetradecanoic acid, featuring a decyl group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-decyl-3-hydroxytetradecanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the enantioselective synthesis of 3-hydroxytetradecanoic acid, followed by its esterification. This can be achieved using porcine pancreas lipase to catalyze the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . The reaction conditions, such as the weight ratio of substrate to lipase and the reaction time, are optimized to achieve high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of immobilized enzymes or acid catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-decyl-3-hydroxytetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-decyl-3-oxotetradecanoate or 2-decyl-3-carboxytetradecanoate.
Reduction: Formation of 2-decyl-3-hydroxytetradecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-decyl-3-hydroxytetradecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and antioxidant.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of methyl 2-decyl-3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Methyl 2-decyl-3-hydroxytetradecanoate can be compared with other similar compounds such as:
Methyl 3-hydroxytetradecanoate: Lacks the decyl group at the second carbon position, resulting in different physical and chemical properties.
Methyl 2-hydroxytetradecanoate: Has a hydroxyl group at the second carbon position instead of the third, leading to variations in reactivity and biological activity.
特性
CAS番号 |
94071-22-4 |
|---|---|
分子式 |
C25H50O3 |
分子量 |
398.7 g/mol |
IUPAC名 |
methyl 2-decyl-3-hydroxytetradecanoate |
InChI |
InChI=1S/C25H50O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23-24,26H,4-22H2,1-3H3 |
InChIキー |
WENUEWXDPUUADB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C(CCCCCCCCCC)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


